![molecular formula C23H17ClO4 B4803537 6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4803537.png)
6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
Overview
Description
6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex molecular structure, which includes a chloro group, a methoxybenzyl group, and a phenyl group attached to a chromen-2-one core. The molecular formula of this compound is C23H17ClO4, and it has a molecular weight of 392.843 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
Uniqueness
6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and methoxybenzyl groups, in particular, can influence the compound’s reactivity and interactions with biological targets.
Biological Activity
Overview
6-Chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered interest due to its unique molecular structure, which includes a chloro group, a methoxybenzyl group, and a phenyl group attached to a chromen-2-one core. Its molecular formula is , with a molecular weight of approximately 392.843 g/mol. This article delves into the biological activities attributed to this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
- Inhibition of Metastasis : Studies suggest that it may inhibit the migration and invasion of cancer cells, thereby reducing metastasis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. It demonstrates:
- Broad-spectrum Activity : Effective against both gram-positive and gram-negative bacteria.
- Fungal Inhibition : Shows antifungal properties against common fungal strains.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and proliferation.
Case Studies
-
Study on Cancer Cell Lines :
- A study investigated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
-
Antimicrobial Testing :
- In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains, indicating its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
Compound | Molecular Formula | IC50 (µM) | Activity |
---|---|---|---|
This compound | C23H17ClO4 | 15 | Anticancer |
Curcumin | C21H20O6 | 6 | Anticancer |
Quercetin | C15H10O7 | 20 | Antioxidant |
Properties
IUPAC Name |
6-chloro-7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO4/c1-26-17-9-5-6-15(10-17)14-27-22-13-21-19(11-20(22)24)18(12-23(25)28-21)16-7-3-2-4-8-16/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNNHWBNICNBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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